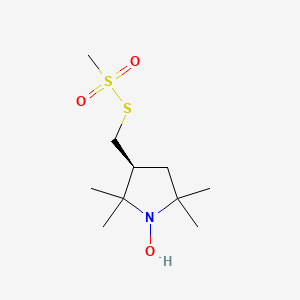

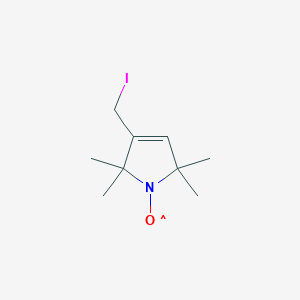

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is a thio-reactive spin label . It has a molecular weight of 280.13 and a molecular formula of C9H15INO .

Molecular Structure Analysis

The molecular structure of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) consists of 9 carbon atoms, 15 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) appears as a yellow oil . It is soluble in dichloromethane, ether, ethyl acetate, and methanol . It should be stored in an amber vial, in a -86°C freezer, under an inert atmosphere . It is sensitive to light, temperature, and moisture .科学的研究の応用

Nitroxyl Radical Metal Complexes : This research explored the formation of complexes between metal ions and stable free radicals like 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl. The study focused on the magnetic moments and EPR spectra of these complexes, indicating potential applications in magnetic resonance spectroscopy and imaging (Weissgerber & Schwarzhans, 1976).

Stable Free Radicals in Biomedical Research : Discusses the use of stable free radicals, including 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl, as molecular probes and labels in biomedical and biophysical research. These radicals exhibit high stability in biological systems, making them suitable for advanced imaging and diagnostic applications (Dobrynin et al., 2021).

Iodine-Induced Cyclization Reactions : This study investigates the iodine-induced cyclization of di-n-propyl-4-pentenyl-phosphonate and the resulting diastereoisomers. Such chemical reactions are fundamental in organic chemistry and pharmaceutical synthesis, where controlling the stereochemistry of molecules is crucial (Kan et al., 1991).

Iodine-Atom-Transfer-Type Carbocyclization : Focuses on the carbocyclization of 2-(2-propynyloxy)ethyl iodides, involving a lithium alkylidene carbenoid intermediate. Such reactions are essential for synthesizing complex organic molecules, indicating potential applications in organic chemistry and drug development (Harada et al., 2007).

Diastereoselective Synthesis of Iodomethyl Tetrahydrofuran : This research demonstrates the diastereoselective synthesis of 2-cyanomethyl-3-hydroxy-5-iodomethyl-tetrahydrofuran from isoxazolines. Such synthetic methodologies are significant in the field of medicinal chemistry and drug design (Kim et al., 2002).

特性

CAS番号 |

76893-33-9 |

|---|---|

分子式 |

C9H16INO |

分子量 |

281.13 g/mol |

IUPAC名 |

1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |

InChI |

InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |

InChIキー |

DGWYHBRLTUNLLF-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CI)C |

正規SMILES |

CC1(C=C(C(N1O)(C)C)CI)C |

同義語 |

2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)